molecular formula C14H10BrNO3 B1346872 3-(3-Acetoxybenzoyl)-5-bromopyridine CAS No. 898766-29-5

3-(3-Acetoxybenzoyl)-5-bromopyridine

Cat. No.: B1346872
CAS No.: 898766-29-5
M. Wt: 320.14 g/mol
InChI Key: HCSMIMIAHKNUMC-UHFFFAOYSA-N
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Description

3-(3-Acetoxybenzoyl)-5-bromopyridine is an organic compound that features a pyridine ring substituted with a bromine atom and a benzoyl group that is further acetylated. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetoxybenzoyl)-5-bromopyridine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetoxybenzoyl)-5-bromopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

    Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.

    Oxidation and Reduction: The benzoyl group can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: The major product is 3-(3-Hydroxybenzoyl)-5-bromopyridine.

    Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Acetoxybenzoyl)-5-bromopyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(3-Acetoxybenzoyl)-5-bromopyridine depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Acetoxybenzoyl)-2-chloropyridine
  • 3-(3-Acetoxybenzoyl)-4-methylpyridine
  • 3-(3-Acetoxybenzoyl)-5-fluoropyridine

Uniqueness

3-(3-Acetoxybenzoyl)-5-bromopyridine is unique due to the presence of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where such reactivity is desired.

Properties

IUPAC Name

[3-(5-bromopyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c1-9(17)19-13-4-2-3-10(6-13)14(18)11-5-12(15)8-16-7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSMIMIAHKNUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642188
Record name 3-(5-Bromopyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-29-5
Record name [3-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Bromopyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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